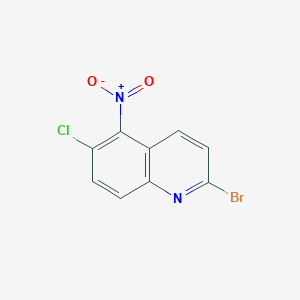

2-Bromo-6-chloro-5-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrClN2O2 |

|---|---|

Molecular Weight |

287.50 g/mol |

IUPAC Name |

2-bromo-6-chloro-5-nitroquinoline |

InChI |

InChI=1S/C9H4BrClN2O2/c10-8-4-1-5-7(12-8)3-2-6(11)9(5)13(14)15/h1-4H |

InChI Key |

SYLKTIPFQIRITA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 6 Chloro 5 Nitroquinoline and Analogous Systems

Established Synthetic Routes for Substituted Quinoline (B57606) Scaffolds

The quinoline framework is a cornerstone of many synthetic compounds and natural products. eurekaselect.com Over the years, a variety of named reactions have been developed to construct this bicyclic heterocycle, each with its own set of advantages and limitations, particularly concerning the substitution patterns achievable on the final product.

The classical methods for quinoline synthesis remain fundamental in organic chemistry, providing pathways to a wide array of quinoline derivatives.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). eurekaselect.comorganicreactions.orgwikipedia.org The reaction can be catalyzed by acids or bases. organicreactions.orgwikipedia.org For a polysubstituted quinoline, this would require appropriately substituted precursors. The process is known for its simplicity and often proceeds by heating the reactants, sometimes without a solvent. organicreactions.org Variations using different catalysts like iodine, p-toluenesulfonic acid, and various Lewis acids have been developed to improve efficiency. wikipedia.orgorganic-chemistry.org

Skraup Synthesis: The archetypal Skraup reaction is a vigorous process that synthesizes quinoline by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. organicreactions.orgwikipedia.orgnumberanalytics.com While effective for producing the parent quinoline and some substituted derivatives from corresponding anilines, the harsh conditions can limit its application for sensitive substrates. researchgate.netmdpi.com For instance, m-nitroaniline can yield a mixture of 5-nitro- and 7-nitroquinoline. researchgate.net Modifications aim to make the reaction less violent, for example, by using arsenic acid or ferrous sulfate. wikipedia.org

Doebner-Miller Reaction: Often considered a modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in place of glycerol, reacting them with anilines in the presence of an acid catalyst. iipseries.orglookchem.com This approach is generally more versatile than the Skraup reaction as it can be used to produce a wider range of substituted quinolines, particularly those with substituents on the pyridine (B92270) ring, and often proceeds under less harsh conditions. lookchem.comnih.gov

Knorr and Conrad-Limpach Syntheses: The Knorr synthesis involves the reaction of a β-ketoanilide with sulfuric acid to produce a 2-hydroxyquinoline (B72897) (a quinolin-2-one). The Conrad-Limpach synthesis is similar, reacting anilines with β-ketoesters. At lower temperatures, this reaction yields a 4-hydroxyquinoline-2-carboxylate, while at higher temperatures, a 2-hydroxyquinoline-4-carboxylate is formed. These methods are particularly useful for preparing quinolinols, which can serve as precursors for halogenated quinolines.

The following table summarizes the key features of these classical reactions.

Table 1: Overview of Classical Quinoline Synthesis Reactions| Reaction Name | Reactants | Key Features |

|---|---|---|

| Friedländer | 2-aminoaryl aldehyde/ketone + compound with α-methylene group | Simple, straightforward, acid or base-catalyzed. eurekaselect.comorganicreactions.org |

| Skraup | Aniline + Glycerol + Sulfuric acid + Oxidizing agent | Harsh conditions, often violent, good for parent quinoline. wikipedia.orgmdpi.com |

| Doebner-Miller | Aniline + α,β-unsaturated aldehyde/ketone + Acid catalyst | More versatile than Skraup, yields substituted quinolines. iipseries.orglookchem.com |

| Knorr | β-ketoanilide + Sulfuric acid | Produces 2-hydroxyquinolines (quinolin-2-ones). |

| Conrad-Limpach | Aniline + β-ketoester | Temperature-dependent; yields 4-hydroxyquinolines or 2-hydroxyquinolines. |

Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for building complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org These reactions are highly atom-economical and allow for the rapid generation of diverse quinoline scaffolds. rsc.orgacs.org A common MCR for quinoline synthesis involves the reaction of an aniline, an aldehyde, and an alkyne, often catalyzed by a Lewis acid such as Yb(OTf)₃ or FeCl₃. scielo.br This approach provides straightforward access to various 2,4-disubstituted quinolines. rsc.org The Povarov reaction, which is a [4+2] cycloaddition between an imine and an olefin, is another MCR that has been adapted for quinoline synthesis. rsc.orgrsc.org

The introduction of substituents at specific positions on the quinoline ring is a critical challenge in synthesizing a target molecule like 2-Bromo-6-chloro-5-nitroquinoline.

Regioselective Halogenation: Direct halogenation of the quinoline ring often leads to a mixture of products. Therefore, regioselective methods are essential. A metal-free protocol has been developed for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.orgnih.gov This reaction proceeds at room temperature with high regioselectivity. rsc.orgnih.gov For quinolin-4-ones, electrochemical methods using potassium halides can achieve C3-H halogenation with unique regioselectivity. organic-chemistry.org The 2-position of the quinoline ring can be halogenated through various methods, often starting from quinoline N-oxide or a quinolin-2-one precursor.

Regioselective Nitration: The nitration of quinoline is highly dependent on the reaction conditions, particularly the acidity. jst.go.jpelsevierpure.com Nitration of quinoline in mixed acid typically yields a mixture of 5-nitro- and 8-nitroquinoline. However, quinoline N-oxides offer alternative reactivity. rsc.org For instance, a metal-free method using tert-butyl nitrite (B80452) allows for the direct nitration of quinoline N-oxides at the 3-position. rsc.org For 8-aminoquinoline (B160924) amides, a regioselective C5-nitration can be achieved using Fe(NO₃)₃·9H₂O, which acts as both a promoter and the nitro source. acs.org Interestingly, switching the catalyst to CuCl₂·2H₂O can direct the reaction towards 5,7-dinitration. acs.org

The synthesis of a complex molecule like this compound relies heavily on the availability of appropriately substituted precursors.

Substituted Nitroanilines: A common starting point for building the quinoline ring is a substituted aniline. To obtain the 6-chloro substitution pattern, a 4-chloroaniline (B138754) derivative is often used in a classical cyclization reaction. The synthesis of substituted nitroanilines can be achieved through nucleophilic aromatic substitution, for example, by reacting 2-chloronitrobenzene with various amines in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which can provide good to excellent yields. tandfonline.comtandfonline.com Another classical approach is the nitration of a protected aniline followed by deprotection. google.comgoogle.com

Halogenated Quinolinols: Quinolinols (hydroxyquinolines) and quinolones are versatile intermediates. nih.govmdpi.com They can be synthesized via methods like the Conrad-Limpach reaction. The hydroxyl group can then be converted to a halogen, such as chlorine or bromine, using standard halogenating agents (e.g., POCl₃, PBr₃). For example, treatment of 4-hydroxyquinolines with bromine or N-bromosuccinimide can introduce a bromine atom at the 3-position. nih.gov

Green Chemistry Principles and Sustainable Approaches in Quinoline Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. The development of green synthetic protocols for quinolines focuses on reducing reaction times, minimizing energy consumption, and using less hazardous solvents. ingentaconnect.combenthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for accelerating organic reactions. ingentaconnect.comnih.gov In quinoline synthesis, it has been applied to classical methods like the Friedländer benthamdirect.com and Skraup reactions, nih.gov as well as multicomponent strategies. lew.ro The primary advantages are a dramatic reduction in reaction times and, in many cases, an improvement in product yields compared to conventional heating methods. nih.govbenthamdirect.com

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. The mechanical and chemical effects of acoustic cavitation can enhance reaction rates and yields. rsc.orgusp.br Ultrasound has been successfully used to promote the synthesis of quinoline derivatives, often in aqueous media, which further enhances the green credentials of the procedure. researchsolutions.comnih.gov For example, a three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate can be carried out under ultrasound irradiation in water using SnCl₂·2H₂O as a precatalyst to afford 2-substituted quinolines in good yields. nih.govresearchgate.net

The following table compares conventional and green chemistry approaches for quinoline synthesis.

Table 2: Comparison of Conventional vs. Green Synthesis Techniques for Quinolines| Technique | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | Often high temperatures, long reaction times, organic solvents. | Well-established, predictable outcomes. | High energy consumption, potential for side products, solvent waste. |

| Microwave-Assisted | Rapid heating, shorter reaction times, often solvent-free. | Increased reaction rates, higher yields, energy efficient. nih.govbenthamdirect.com | Requires specialized equipment, potential for localized overheating. |

| Ultrasound-Mediated | Often at ambient temperature, can use aqueous media. | Enhanced rates and yields, mechanical mixing, can enable new reaction pathways. rsc.orgusp.br | Requires specialized equipment, effects can be substrate-dependent. |

Development and Utilization of Recyclable and Environmentally Benign Catalytic Systems

One promising area is the use of heterogeneous catalysts, which can be easily recovered from the reaction mixture by simple filtration. For instance, metal nanoparticles supported on solid matrices have shown high catalytic activity and recyclability in various organic transformations, including those leading to quinoline scaffolds. While direct catalytic synthesis of this compound using such systems is not extensively documented, the principles can be applied to key steps such as halogenation and C-H activation. For example, copper-promoted C5-selective bromination of 8-aminoquinoline amides has been demonstrated, showcasing the potential of metal catalysis in the regioselective functionalization of the quinoline core. beilstein-journals.orgbeilstein-journals.org Although this specific example does not directly yield the target molecule, it highlights the feasibility of using recyclable metal catalysts for selective halogenation of the quinoline ring.

Iron(II) and palladium(II) phthalocyanines have also been established as recyclable heterogeneous catalysts for the reduction of aromatic nitro compounds to the corresponding amines. researchgate.net This is a relevant transformation as the nitro group in this compound could potentially be a precursor for further functionalization. The recyclability of these phthalocyanine (B1677752) catalysts, which can be used for multiple cycles without significant loss of activity, makes them an attractive option for sustainable chemical processes.

Another approach involves the use of catalysts that precipitate at the end of the reaction, allowing for simple decantation of the product. This has been demonstrated with a tungsten catalyst for the solvent-free hydrosilylation of ketones. nih.gov The development of such "phase-switchable" catalysts for the synthesis of halogenated nitroquinolines could offer a significant advantage in terms of product purification and catalyst recycling.

Solvent-Free and Aqueous Reaction Media for Enhanced Sustainability

The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Consequently, there is a strong drive towards developing solvent-free reaction conditions or utilizing environmentally benign solvents like water.

Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivities. Microwave-assisted solvent-free synthesis has emerged as a powerful tool in organic chemistry. For the synthesis of quinoline derivatives, solvent-free conditions have been successfully employed, often in conjunction with recyclable catalysts. researchgate.net For instance, the bromination of various organic substrates has been achieved under solvent-free conditions using quaternary ammonium (B1175870) tribromides, with reactions proceeding rapidly and with high yields. researchgate.net This methodology could potentially be adapted for the halogenation steps in the synthesis of this compound.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the low solubility of many organic compounds in water can be a challenge, "on-water" catalysis, where the reaction occurs at the organic-water interface, has been shown to accelerate many reactions. Metal-free C5-selective halogenation of quinolines has been successfully carried out in water using N-halosuccinimides as the halogenating agents. chemicalbook.com This approach avoids the use of metal catalysts and organic solvents, making it a highly sustainable method for the functionalization of the quinoline core. The transformation of bromophenols by aqueous chlorination has also been studied, providing insights into the mechanisms of halogenation in aqueous media. organic-chemistry.org

Electrochemical Synthesis Methods for Quinoline Derivatives

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods. By using electricity as a "traceless" reagent, electrosynthesis can often avoid the use of harsh or toxic oxidizing or reducing agents, leading to cleaner reaction profiles and reduced waste.

The electrochemical synthesis of quinoline derivatives has been explored through various pathways. For instance, an intramolecular oxidative annulation of N-substituted o-amino phenylacetylenes can yield substituted quinolines under mild, room temperature conditions in an undivided cell, without the need for external oxidants or metals. beilstein-journals.org Another electrochemical protocol for the synthesis of 2,3-disubstituted quinolines from benzoxazinones and arylsulfonyl hydrazides has also been established. beilstein-journals.org

More relevant to the synthesis of halogenated quinolines, electrochemical methods for the halogenation of organic compounds have been developed. These methods often utilize simple and inexpensive halide salts (e.g., NaX or HX) as the halogen source, generating the reactive halogen species in situ through anodic oxidation. rsc.org This approach has been successfully applied to the halogenation of various aromatic and heterocyclic compounds. The electrochemical synthesis of 1H-1-hydroxyquinol-4-ones through the selective cathodic reduction of nitroarenes followed by cyclocondensation further demonstrates the versatility of electrosynthesis in constructing complex quinoline derivatives. nih.gov

The mechanism of electrochemical halogenation can proceed through different pathways depending on the substrate and conditions. For C-H chlorination, the anodic oxidation of a chloride ion can generate a chlorine radical, which then initiates the substitution reaction. In C-H bromination, the bromide ion can be oxidized to molecular bromine, which then acts as the electrophile. rsc.org

Optimization of Reaction Conditions and Yields for Halogenated Nitroquinolines

A plausible synthetic route to this compound could start from a readily available quinoline derivative, followed by sequential nitration and halogenation steps. For instance, the nitration of 6-chloro-2-methylquinoline (B1360239) (6-chloroquinaldine) has been reported to yield 5-nitro-6-chloroquinaldine. prepchem.com The reaction conditions for this nitration are critical to control the regioselectivity and avoid the formation of unwanted isomers.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 6-Chloroquinaldine | Potassium nitrate (B79036) / Sulfuric acid | Sulfuric acid | ≤ 10 | 1 | 5-Nitro-6-chloroquinaldine | 90 | prepchem.com |

Following nitration, the introduction of the bromine atom at the 2-position would be the next crucial step. The bromination of quinoline derivatives can be challenging due to the deactivating effect of the nitro group and the existing chloro substituent. Reinvestigation of the bromination of 8-substituted quinolines has shown that the reaction conditions, such as the choice of solvent and the equivalents of bromine, significantly influence the product distribution and yield. acgpubs.orgresearchgate.net

The table below presents a summary of optimized conditions for the bromination of a substituted quinoline, illustrating the effect of different parameters on the reaction outcome.

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (days) | Product | Yield (%) | Reference |

| 8-Methoxyquinoline | Br₂ (1.1 eq) | CH₂Cl₂ | Ambient | 2 | 5-Bromo-8-methoxyquinoline | 92 | acgpubs.org |

Similarly, the optimization of chlorination reactions is crucial. For the synthesis of 2,6-dichloro-4-nitroaniline (B1670479) from 4-nitroaniline, the temperature control during the chlorination with chlorine bleaching liquor is critical to achieve a high yield and purity. google.com While this is not a quinoline system, the principles of controlling exothermicity and reaction rate are transferable.

The following table showcases the optimization of reaction conditions for a copper-promoted C5-bromination of an 8-aminoquinoline amide, highlighting the importance of catalyst and base selection.

| Catalyst | Base | Yield (%) | Reference |

| FeCl₃ | K₃PO₄ | 65 | beilstein-journals.org |

| CuCl | K₂CO₃ | 88 | beilstein-journals.org |

| CuBr | K₂CO₃ | 90 | beilstein-journals.org |

| Cu(OAc)₂·H₂O | K₂CO₃ | 95 | beilstein-journals.org |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Chloro 5 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques including ¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-bromo-6-chloro-5-nitroquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY) NMR experiments would provide a complete picture of the proton and carbon framework and their connectivity.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitro, chloro, and bromo substituents, as well as the nitrogen atom in the quinoline core. Protons closer to these electronegative groups would appear at a lower field (higher ppm). The coupling patterns (J-coupling) between adjacent protons would reveal their relative positions. For instance, the protons on the carbocyclic ring would likely appear as doublets or doublets of doublets, allowing for unambiguous assignment.

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's local electronic environment. Carbons bonded directly to the bromine, chlorine, and nitro groups, as well as those adjacent to the ring nitrogen, would have characteristic chemical shifts that can be predicted and compared to reference data for similar quinoline derivatives.

COSY (Correlation Spectroscopy): A 2D COSY experiment would be instrumental in confirming the proton-proton connectivities. Cross-peaks in the COSY spectrum correlate protons that are spin-spin coupled, typically those on adjacent carbons. This would allow for a definitive assignment of the proton signals by tracing the coupling network through the aromatic system.

While specific spectral data for this compound is not available, analysis of related compounds like 2-bromo-6-chloro-4-nitroaniline (B165282) provides insight into expected chemical shifts and coupling constants. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular formula of this compound, which is C₉H₄BrClN₂O₂.

Molecular Ion Peak: The mass spectrum would show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). docbrown.info This would result in a characteristic pattern of peaks (M, M+2, M+4) that is a definitive signature for a molecule containing one bromine and one chlorine atom.

Fragmentation Pattern: Electron impact ionization would cause the molecule to fragment in a predictable manner. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (a loss of 46 mass units) and NO (a loss of 30 mass units). miamioh.edu Fragmentation of the quinoline ring itself, such as the loss of HCN (a loss of 27 mass units), is also a known pathway for quinoline derivatives. rsc.org The analysis of these fragment ions helps to piece together the molecule's structure and confirm the nature and position of the substituents.

Interactive Data Table: Theoretical Isotopic Distribution for [C₉H₄BrClN₂O₂]⁺

| Isotope Combination | Theoretical m/z | Relative Abundance (%) |

| C₉H₄⁷⁹Br³⁵ClN₂O₂ | 284.9144 | 100.0 |

| C₉H₄⁸¹Br³⁵ClN₂O₂ / C₉H₄⁷⁹Br³⁷ClN₂O₂ | 286.9124 | ~130.5 |

| C₉H₄⁸¹Br³⁷ClN₂O₂ | 288.9094 | ~32.4 |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:

Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N Stretching: Multiple sharp bands would appear in the 1400-1650 cm⁻¹ region, characteristic of the quinoline ring system.

N-O Stretching (Nitro Group): Strong, distinct absorption bands are expected for the asymmetric and symmetric stretching of the nitro group (NO₂), typically found around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-Cl Stretching: A band in the region of 600-800 cm⁻¹ would indicate the presence of the chloro substituent.

C-Br Stretching: A band typically found in the 500-600 cm⁻¹ region would correspond to the bromo substituent.

Analysis of the IR spectra of related compounds, such as 5-bromo-6-methoxy-8-nitroquinoline (B8806123) and 2-bromo-4-methyl-6-nitrophenol, confirms the expected regions for these characteristic vibrations. nist.govnist.gov

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound, likely recorded in a solvent like methanol (B129727) or ethanol (B145695), would show absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic quinoline system. The presence of the nitro, chloro, and bromo substituents would influence the position (λ_max) and intensity of these bands. The extended conjugation of the quinoline ring, combined with the electronic effects of the substituents, would likely result in absorption maxima in the UV or near-visible region of the spectrum. Studies on related photoactive molecules like 6-bromo-2-naphthol (B32079) show how halogen substitution can shift absorption spectra. nsf.gov

Fluorescence Spectroscopy: To assess the emissive properties, a fluorescence spectrum would be recorded by exciting the molecule at one of its absorption maxima. Many nitroaromatic compounds are known to have their fluorescence quenched due to efficient intersystem crossing. Therefore, this compound might exhibit weak or no fluorescence. The positions of the excitation and emission maxima provide information about the energy gap between the ground and first excited singlet states.

Photoelectron Spectroscopy for Investigating Electronic Structure and Substituent Effects

Photoelectron Spectroscopy (PES) is a powerful technique for probing the energies of molecular orbitals. By irradiating a sample with high-energy photons (UV for UPS, X-rays for XPS), electrons are ejected, and their kinetic energies are measured. This data provides direct information about the electronic structure and the effects of substituents.

For this compound, XPS would be used to determine the core-level binding energies of the C, N, O, Cl, and Br atoms. The precise binding energies can reveal information about the oxidation states and chemical environment of each element. UPS would provide information on the valence molecular orbitals, including the highest occupied molecular orbital (HOMO). Investigating how the HOMO and LUMO (lowest unoccupied molecular orbital) energies are affected by the electron-withdrawing halogen and nitro groups can provide fundamental insights into the molecule's reactivity and electronic properties. researchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Chloro 5 Nitroquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, molecular geometry, and reactivity of 2-Bromo-6-chloro-5-nitroquinoline. These calculations provide insights into the distribution of electrons within the molecule, the arrangement of its atoms in three-dimensional space, and its propensity to react with other chemical species.

A key aspect of these investigations is the determination of reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. Another important descriptor is the electrophilicity index, which quantifies the ability of the molecule to accept electrons.

For substituted quinoline (B57606) systems, DFT calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to obtain optimized molecular geometries and electronic properties. researchgate.netdergipark.org.tr These studies have shown that substitutions on the quinoline ring can significantly alter its reactive nature. researchgate.netdergipark.org.tr

Table 1: Representative Reactivity Descriptors for Substituted Quinolines

| Descriptor | Value |

| HOMO Energy | Typically in the range of -6 to -7 eV |

| LUMO Energy | Typically in the range of -2 to -3 eV |

| HOMO-LUMO Gap | Approximately 4 to 5 eV |

| Electrophilicity Index | Varies with substitution pattern |

Note: The values in this table are illustrative and can vary depending on the specific substituted quinoline and the computational method used.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. For this compound, QSAR models could be developed to predict its potential biological activities or other properties based on its molecular descriptors.

These studies are valuable in the early stages of drug discovery and materials science, as they can help in prioritizing compounds for synthesis and experimental testing. While specific QSAR studies on this compound are not widely reported in the provided search results, the principles of QSAR are applicable to this and other related compounds.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations can be used to analyze its potential interactions with biological targets such as enzymes or receptors.

These simulations can provide valuable information about the binding mode and affinity of the compound, helping to elucidate its potential mechanism of action at a molecular level. For instance, docking studies on similar heterocyclic compounds have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, with the active sites of target proteins. nih.gov Such insights are crucial for the rational design of new and more potent therapeutic agents. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its conformational preferences is important as different conformers can have different energies and biological activities.

Potential energy surface (PES) mapping is a theoretical tool used to explore the energy landscape of a molecule as a function of its geometry. By mapping the PES, researchers can identify the most stable conformers (local and global minima) and the energy barriers between them. For substituted quinoline systems, theoretical calculations have been used to determine that the molecules are often perfectly planar. dergipark.org.tr

Theoretical Prediction and Experimental Validation of Spectroscopic Properties

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. researchgate.netdergipark.org.treurjchem.com These theoretical predictions can be compared with experimental data to validate the computational models and to aid in the interpretation of the experimental spectra.

For example, the vibrational frequencies calculated using DFT can be correlated with the peaks observed in the experimental IR and Raman spectra, allowing for a detailed assignment of the vibrational modes of the molecule. researchgate.netresearchgate.net Similarly, TD-DFT calculations can predict the electronic transitions responsible for the absorption bands in the UV-Vis spectrum. researchgate.netdergipark.org.tr The agreement between theoretical and experimental spectra provides confidence in the accuracy of the calculated molecular structure and properties. dergipark.org.trresearchgate.net

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Related Compound (6-Chloroquinoline)

| Spectroscopic Technique | Theoretical Prediction (cm⁻¹) | Experimental Data (cm⁻¹) |

| FT-IR | Varies (Calculated using B3LYP/6-311++G(d,p)) | Varies (Recorded in the range 4000–400 cm⁻¹) |

| FT-Raman | Varies (Calculated using B3LYP/6-311++G(d,p)) | Varies (Recorded in the range 3500–10 cm⁻¹) |

| ¹H NMR (ppm) | Varies (Calculated using GIAO method) | Varies (Recorded in CDCl₃) |

| ¹³C NMR (ppm) | Varies (Calculated using GIAO method) | Varies (Recorded in CDCl₃) |

Source: researchgate.netdergipark.org.tr

Computational Mechanistic Studies of Organic Transformations

These studies can help in optimizing reaction conditions, predicting the formation of byproducts, and designing more efficient synthetic routes. While specific computational mechanistic studies on reactions involving this compound were not detailed in the provided search results, this remains a powerful application of computational chemistry in understanding the reactivity of this compound.

In Vitro Biological Activity Studies of 2 Bromo 6 Chloro 5 Nitroquinoline and Its Structural Analogues

Broad Spectrum of In Vitro Biological Efficacy Associated with Quinoline (B57606) Derivatives

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic compounds with diverse pharmacological activities benthamscience.combiointerfaceresearch.comresearchgate.net. Researchers have extensively synthesized and evaluated quinoline derivatives, demonstrating their potential in various therapeutic areas, including anticancer, anticonvulsant, anti-inflammatory, and cardiovascular applications benthamscience.com. The versatility of the quinoline scaffold allows for substitutions at various positions, which significantly influences its biological activity researchgate.net. This has led to the development of quinoline-based compounds with a broad spectrum of antimicrobial activities, positioning them as important candidates for new drug development benthamscience.combiointerfaceresearch.comresearchgate.net.

In Vitro Antimicrobial Activities of Substituted Quinolines

Substituted quinolines are well-documented for their potent in vitro activity against a wide array of microorganisms, including bacteria, fungi, viruses, mycobacteria, and protozoa. The introduction of different functional groups, such as halogens (bromo, chloro) and nitro groups, onto the quinoline core can dramatically modulate the antimicrobial potency and spectrum nih.govresearchgate.netelsevierpure.comdaneshyari.com.

In Vitro Antibacterial Efficacy Studies

Halogenated quinolines, in particular, have demonstrated significant antibacterial properties. Studies have shown that these compounds can eradicate drug-resistant Gram-positive pathogens and their biofilms nih.gov. For instance, certain halogenated quinolines displayed potent activity against methicillin-resistant Staphylococcus epidermidis (MRSE), with minimum inhibitory concentration (MIC) values as low as 0.59 µM nih.gov.

The antibacterial efficacy of quinoline derivatives is often evaluated against a panel of both Gram-positive and Gram-negative bacteria. Research has identified quinoline derivatives with MIC values ranging from 0.125 to 8 µg/mL against various bacterial strains nih.gov. For example, aminated quinolinequinones, structural relatives of the primary compound, have shown activity against Staphylococcus aureus with MIC values of 2.44 and 4.88 µg/mL acs.org. Similarly, other studies have reported excellent MIC values (3.12 to 50 µg/mL) for newly synthesized quinoline derivatives against bacteria such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli nih.gov.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Halogenated Quinoline (HQ 2) | Methicillin-resistant S. epidermidis (MRSE) 35984 | 0.59 µM | nih.gov |

| Quinolone Coupled Hybrid (5d) | Gram-positive & Gram-negative strains | 0.125 - 8 | nih.gov |

| Aminated Quinolinequinone (AQQ9) | Staphylococcus aureus (ATCC 29213) | 2.44 | acs.org |

| Aminated Quinolinequinone (AQQ8) | Staphylococcus aureus (ATCC 29213) | 4.88 | acs.org |

| Substituted Quinoline (Compound 6) | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | nih.gov |

| Nitroxoline (an 8-Hydroxyquinoline derivative) | Aeromonas hydrophila | 5.26 µM | nih.govresearchgate.netelsevierpure.com |

| Cloxyquin (an 8-Hydroxyquinoline derivative) | Listeria monocytogenes | 5.57 µM | nih.govelsevierpure.com |

In Vitro Antifungal Efficacy Studies

The antifungal potential of substituted quinolines has also been a subject of significant research. Studies on 2-methyl-8-quinolinols with various substitutions (including chloro, bromo, and nitro groups) have demonstrated their fungitoxic capabilities against a range of fungi like Aspergillus niger, Trichoderma viride, and Trichophyton mentagrophytes nih.gov. The 5,7-dichloro and 5,7-dibromo derivatives were identified as the most potent antifungal agents among the tested compounds nih.gov.

Further research has shown that certain quinoline derivatives are potentially active against fungal strains such as A. flavus, A. niger, F. oxysporum, and C. albicans nih.gov. In one study, a specific derivative, compound 6, was highlighted as the most potent antifungal agent within its series nih.gov. The parent compound 8-Hydroxyquinoline has shown potent activity against diploid fungi and yeast with MIC values between 3.44 and 13.78 µM nih.govresearchgate.netelsevierpure.com.

| Compound/Derivative Class | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| 5,7-dichloro-2-methyl-8-quinolinol | A. niger, T. viride, T. mentagrophytes, etc. | Most fungitoxic in series | nih.gov |

| 5,7-dibromo-2-methyl-8-quinolinol | A. niger, T. viride, T. mentagrophytes, etc. | Most fungitoxic in series | nih.gov |

| Substituted Quinoline (Compound 6) | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active, most potent in series | nih.gov |

| 8-Hydroxyquinoline | Diploid fungi and yeast | 3.44 - 13.78 µM | nih.govresearchgate.netelsevierpure.com |

| Quinoline-based hybrids (7c-d) | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |

In Vitro Antiviral Efficacy Studies (e.g., against Influenza A Virus)

Quinoline derivatives have emerged as promising candidates for antiviral agents. Research has identified novel quinoline derivatives with potent activity against Influenza A Virus (IAV) nih.gov. In one study, a series of derivatives were evaluated, with the most active compound exhibiting a half-maximal inhibitory concentration (IC50) of 1.87 µM, which was over 8 times more potent than the reference drug ribavirin nih.gov. These compounds were found to inhibit the virus's transcription and replication cycle at an early stage nih.gov. Other studies have also identified isoquinolone derivatives that inhibit viral polymerase activity, with some compounds showing 50% effective concentrations (EC50s) between 0.2 and 0.6 µM against both influenza A and B viruses nih.gov.

| Compound/Derivative Class | Virus | IC50 / EC50 | Reference |

|---|---|---|---|

| Substituted Quinoline (1ae) | Influenza A Virus (IAV) | 1.87 ± 0.58 µM | nih.gov |

| Substituted Quinoline (Ribavirin - control) | Influenza A Virus (IAV) | 15.36 ± 0.93 µM | nih.gov |

| Isoquinolone derivative (Compound 1) | Influenza A and B | 0.2 - 0.6 µM | nih.gov |

In Vitro Antimycobacterial Activity Investigations

The quinoline scaffold is central to several antimycobacterial agents. Bedaquiline, a diarylquinoline derivative, is a notable example used to treat multi-drug resistant tuberculosis by inhibiting mycobacterial ATP synthase nih.gov. Research into other quinoline analogues has identified compounds with significant in vitro activity against Mycobacterium tuberculosis H37Rv. For instance, certain ring-substituted quinolinecarboxylic acid esters have shown excellent MIC values, with some as low as 1.00 µg/mL nih.gov. Imidazole derivatives containing a quinoline substituent have also demonstrated good activity, with one compound showing a MIC value of 6.25 µg/mL against M. tuberculosis H37Rv koreascience.kr.

| Compound/Derivative Class | Mycobacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methyl 4,5-dicyclopentyl-2-quinolinecarboxylate | M. tuberculosis H37Rv | 1.00 | nih.gov |

| Methyl 4,8-dicyclopentyl-2-quinolinecarboxylate | M. tuberculosis H37Rv | 2.00 | nih.gov |

| Quinoline containing imidazole (3i) | M. tuberculosis H37Rv | 6.25 | koreascience.kr |

| Imidazo[1,5-a]quinoline-Zinc complex (C1) | M. tuberculosis H37Rv | 7.7 µM (IC90) | nih.gov |

In Vitro Antiprotozoal Activity Evaluations (e.g., Antimalarial, Antileishmanial)

Quinolines have a historic and vital role in combating protozoal diseases, most notably malaria biointerfaceresearch.com. Beyond their antimalarial fame, these compounds have shown significant promise against other protozoa like Leishmania.

Antileishmanial Activity: Numerous studies have highlighted the potent in vitro antileishmanial activity of novel quinoline derivatives. Compounds have been tested against various Leishmania species, including L. chagasi, L. donovani, and L. major nih.govasm.orgmdpi.comnih.gov. In one study, a quinoline derivative (compound 3b) was 8.3-fold more active against L. chagasi-infected macrophages than the standard pentavalent antimony, with an IC50 of 3.55 µg/ml nih.gov. Another series of 2-substituted quinolines yielded a compound (no. 35) with an IC50 of 1.2 µM against L. donovani, making it 10-fold more active than the reference drug miltefosine asm.org. Furthermore, quinoline-isatin hybrids have demonstrated superior in vitro activity against Leishmania major, with IC50 values in the low micromolar range (0.5084–5.9486 µM) against the promastigote form nih.gov.

Antimalarial Activity: The quinoline core is fundamental to classic antimalarial drugs like chloroquine and mefloquine biointerfaceresearch.commdpi.com. Research continues to explore new quinoline derivatives to overcome growing drug resistance. Studies have evaluated compounds against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For example, in vitro tests in Gabon showed that while many parasite isolates were resistant to chloroquine, they remained sensitive to other quinoline antimalarials like quinine nih.gov. The continuous development of novel quinoline derivatives remains a key strategy in the search for new and effective antimalarial treatments.

| Compound/Derivative Class | Protozoal Species/Strain | IC50 | Reference |

|---|---|---|---|

| Substituted Quinoline (3b) | Leishmania chagasi (intracellular) | 3.55 µg/mL | nih.gov |

| 7-aroylstyrylquinoline (No. 35) | Leishmania donovani (intracellular) | 1.2 µM | asm.org |

| Quinoline-isatin hybrid (4e) | Leishmania major (promastigote) | 0.5084 µM | nih.gov |

| Quinoline-isatin hybrid (4e) | Leishmania major (amastigote) | 0.60442 µM | nih.gov |

| Chloroquine | P. falciparum (Franceville isolates) | 111.7 nM (mean) | nih.gov |

| Mefloquine | P. falciparum (Franceville isolates) | 12.4 nM (mean) | nih.gov |

In Vitro Anticancer Activity Profiling

Research into the anticancer potential of halogenated nitroquinolines has revealed significant cytotoxic effects against various cancer cell lines. While direct studies on 2-bromo-6-chloro-5-nitroquinoline are limited in publicly available literature, research on its close structural analogues provides valuable insights into the potential activity of this specific compound.

A notable analogue, 6-bromo-5-nitroquinoline, has demonstrated considerable antiproliferative activity. In a study evaluating a series of substituted quinoline derivatives, 6-bromo-5-nitroquinoline was identified as one of the compounds with the greatest antiproliferative effects against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines when compared to the standard chemotherapeutic drug 5-fluorouracil (5-FU). Although its cytotoxic activity in the HT29 cell line was lower than that of 5-FU, its ability to induce apoptosis suggests its potential in causing cancer cell death nih.gov.

The broader family of halogenated quinolines has also shown promise. For instance, studies on brominated 8-hydroxyquinolines, 8-methoxyquinolines, and 8-aminoquinolines have indicated that these compounds can exhibit improved anti-proliferative activity against C6, HeLa, and HT29 cells nih.gov. Specifically, 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline have demonstrated strong antiproliferative effects nih.gov. The presence of halogen atoms, such as bromine and chlorine, on the quinoline ring is often associated with enhanced anticancer activity nih.gov.

Interactive Table: In Vitro Anticancer Activity of 6-Bromo-5-nitroquinoline and Related Compounds

| Compound/Analogue | Cell Line(s) | Key Findings | Reference |

| 6-Bromo-5-nitroquinoline | C6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human adenocarcinoma) | Showed greatest antiproliferative activity compared to other tested quinoline derivatives. Possesses apoptotic activity. | nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | Strong antiproliferative activity. | nih.gov |

| 7-Bromo-8-hydroxyquinoline | C6, HeLa, HT29 | Strong antiproliferative activity. | nih.gov |

| Halogenated Quinolines (general) | Various cancer cell lines | Halogen substituents often enhance anticancer activity. | nih.gov |

In Vitro Enzyme Inhibition Studies (e.g., Monoamine Oxidase B, Acetylcholinesterase)

Monoamine Oxidase B (MAO-B) Inhibition:

MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease nih.gov. Halogenated quinoline derivatives have been synthesized and investigated for their potential as MAO-B inhibitors nih.gov. The presence of electron-withdrawing groups, such as nitro groups, has been shown to enhance the activity of some MAO-B inhibitors nih.gov. This suggests that halogenated nitroquinolines could be promising candidates for MAO-B inhibition.

Acetylcholinesterase (AChE) Inhibition:

AChE is a critical enzyme in the cholinergic nervous system, and its inhibition is a primary approach for treating Alzheimer's disease. Studies on quinoline derivatives have explored their potential as AChE inhibitors. However, research on 4-substituted quinolines indicated that compounds with 4-chloro, 4-bromo, and 4-nitro substitutions lost their inhibitory activity against AChE, suggesting that the position and nature of the substituent are critical for this specific enzyme inhibition nih.gov. This highlights the complexity of predicting enzyme inhibition based solely on general structural features.

Currently, there is a lack of specific experimental data detailing the in vitro inhibitory effects of this compound and its close analogues on MAO-B and AChE. Further research is required to elucidate their potential in this area.

Comprehensive Structure-Activity Relationship (SAR) Analyses for Halogenated Nitroquinolines

The biological activity of halogenated quinolines is significantly influenced by the nature, position, and number of their substituents. While a comprehensive SAR analysis specifically for halogenated nitroquinolines is not extensively documented, general principles can be derived from studies on related quinoline derivatives.

Impact of Halogen Substitution:

The presence of halogen atoms on the quinoline scaffold is a crucial determinant of anticancer activity. Studies have shown that chloro and bromo substituents can retain or enhance the biological activity of quinoline derivatives nih.gov. For instance, in a series of quinoline-chalcone hybrids, halogen substituents were found to enhance the activity against certain protein kinases nih.gov. Furthermore, research on 6-bromo quinazoline derivatives has highlighted that the presence of a halogen atom at the 6-position can improve anticancer effects nih.gov. The position of the halogen is also critical; for example, in some organoruthenium 8-hydroxyquinoline compounds, the substitution pattern of halogens had a minor impact on cytotoxic activity, except for the unsubstituted 8-hydroxyquinoline complexes mdpi.com.

Role of the Nitro Group:

The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the quinoline ring and its interactions with biological targets. While the direct contribution of the nitro group at the 5-position in conjunction with halogens at the 2- and 6-positions has not been specifically elucidated, its presence in the active analogue 6-bromo-5-nitroquinoline suggests its importance for anticancer activity nih.gov.

Influence of Other Substituents:

Elucidation of Molecular Mechanisms of In Vitro Biological Action of this compound Analogues

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental for its development as a therapeutic agent. For the analogues of this compound, the primary mechanism of anticancer action appears to be the induction of apoptosis.

Studies on 6-bromo-5-nitroquinoline have pointed to its apoptotic activity as a key contributor to its potential to cause cancer cell death nih.gov. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the dismantling of the cell youtube.com.

Research on other nitroquinoline derivatives, such as quinoline-N-oxides, has provided more specific insights into the apoptotic pathway. For instance, 2-(4'-nitrostyryl)-quinoline-1-oxide and 4-(4'-nitrostyryl)-quinoline-1-oxide were shown to induce apoptosis in human erythroleukemic K562 cells. This was accompanied by the activation of caspase-9 and caspase-3, key enzymes in the apoptotic cascade. The induction of apoptosis was also preceded by a decrease in the concentration of nicotinamide enzymes and the inhibition of microsomal NADPH-cytochrome c-reductases nih.gov.

The intrinsic pathway of apoptosis is often regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9, initiating the caspase cascade that leads to cell death researchgate.net. It is plausible that halogenated nitroquinolines, such as the analogues of this compound, may trigger this intrinsic apoptotic pathway, although the precise molecular targets remain to be identified.

Advanced Analytical Methodologies for Research on Quinoline Compounds

Chromatographic Techniques for Purity Assessment, Separation, and Quantification (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are indispensable for the analysis of complex mixtures, offering high-resolution separation and sensitive detection of individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for the analysis of quinoline (B57606) compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A hypothetical HPLC method for the purity assessment of 2-Bromo-6-chloro-5-nitroquinoline could involve the following parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile (B52724):Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | 25 °C |

Under these conditions, this compound would be well-retained, and potential impurities, such as starting materials or by-products from its synthesis, could be effectively separated and quantified. The retention time and peak area would be used for identification and purity calculation, respectively.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides both qualitative and quantitative information. The analysis of quinoline and its derivatives in various matrices, such as tobacco smoke and textiles, has been successfully demonstrated using GC-MS. healthycanadians.gc.camadison-proceedings.com

For a compound like this compound, a high-temperature capillary GC column would be necessary due to its expectedly high boiling point. A typical method would involve dissolving the sample in a suitable organic solvent and injecting it into the GC system.

A plausible set of GC-MS parameters for the analysis of this compound is outlined below:

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| MS Mode | Electron Ionization (EI) at 70 eV, full scan (m/z 50-500) |

The resulting chromatogram would show a peak corresponding to this compound, and the mass spectrum would exhibit a characteristic fragmentation pattern, including the molecular ion peak, which would confirm its identity.

Titrimetric Methods for Precise Determination of Quinoline Derivatives

Titrimetric analysis, a classic and highly precise method, can be adapted for the quantification of quinoline derivatives. The basic nitrogen atom in the quinoline ring allows for acid-base titrations. The compound can be dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid. The endpoint can be detected potentiometrically or with a visual indicator.

Furthermore, the presence of substituents can offer alternative titrimetric approaches. For instance, a method has been developed for the determination of some quinoline derivatives using organic brominating agents like N-Bromosuccinimide (NBS). healthycanadians.gc.ca This suggests the possibility of a redox titration for this compound, potentially after chemical modification.

A potential non-aqueous acid-base titration for this compound could be set up as follows:

| Parameter | Specification |

|---|---|

| Analyte | This compound |

| Solvent | Glacial Acetic Acid |

| Titrant | 0.1 N Perchloric acid in glacial acetic acid |

| Endpoint Detection | Potentiometric or Crystal Violet indicator |

The accuracy and precision of titrimetric methods make them valuable for the standardization of pure reference materials of this compound.

Spectrophotometric Analytical Approaches for Quinoline-Based Compounds

Spectrophotometric methods, particularly UV-Visible spectroscopy, are widely used for the quantitative analysis of compounds containing chromophores. The quinoline ring system is a strong chromophore, and its absorption spectrum is influenced by the nature and position of substituents.

The UV-Visible spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), would be expected to show characteristic absorption maxima. The presence of the nitro group, a powerful auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted quinoline. Studies on other nitroquinolines have demonstrated distinct absorption bands in the UV-Vis region. madison-proceedings.com

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

A typical procedure for the spectrophotometric determination of this compound would involve:

| Parameter | Details |

|---|---|

| Instrument | UV-Visible Spectrophotometer |

| Solvent | Ethanol |

| Wavelength Range | 200-400 nm for spectrum scanning |

| λmax | To be determined experimentally (expected > 300 nm) |

| Calibration Range | Typically in the µg/mL range |

Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectral bands and to improve the selectivity of the analysis in the presence of interfering substances. researchgate.net

Electroanalytical Methods for Electrochemical Characterization and Quantification

Electroanalytical techniques offer sensitive and selective methods for the analysis of electroactive compounds. Quinoline derivatives, especially those with reducible or oxidizable functional groups, are well-suited for electroanalytical investigation. The nitro group in this compound is electrochemically active and can be readily reduced at a working electrode.

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly useful. nih.gov CV can be used to study the redox behavior of the compound, providing information on reduction potentials and the reversibility of the electrochemical processes. DPV, with its enhanced sensitivity, is an excellent technique for quantitative determination at low concentrations.

The electrochemical reduction of the nitro group typically proceeds via the formation of a nitro radical anion, which can be further reduced to a hydroxylamine (B1172632) and then to an amine. The potential at which these reductions occur is dependent on the molecular structure and the experimental conditions, such as the pH of the supporting electrolyte. The electrochemical behavior of various nitro-heterocyclic compounds has been studied, providing a basis for understanding the analysis of this compound. healthycanadians.gc.caresearchgate.net

A general approach for the electroanalytical determination of this compound could be:

| Parameter | Specification |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) or Hanging Mercury Drop Electrode (HMDE) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Supporting Electrolyte | Britton-Robinson buffer at a specific pH |

| Potential Range | To be determined based on the reduction potential of the nitro group |

The peak current in DPV is directly proportional to the concentration of the analyte, allowing for the construction of a calibration curve for quantitative analysis. The low detection limits achievable with modern electroanalytical techniques make them suitable for trace analysis. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-bromo-6-chloro-5-nitroquinoline, and how do reaction variables influence yield?

- Methodology : Use factorial design (e.g., 2³ factorial experiments) to evaluate variables such as temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios of brominating agents (e.g., NBS or PBr₃). Monitor reaction progress via TLC or HPLC .

- Data Analysis : Compare yields using ANOVA to identify significant factors. For example, higher temperatures (>100°C) in DMF may favor nitro-group stability but risk bromine displacement .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of bromo-chloro-nitroquinoline derivatives?

- NMR : The deshielding effect of the nitro group at C5 alters chemical shifts for adjacent protons (e.g., H4 and H6). Compare with 6-bromo-4-chloroquinoline (δH4 = 8.2 ppm vs. δH6 = 7.9 ppm) .

- Mass Spectrometry : Characterize fragmentation patterns; bromine isotopes (⁷⁹Br/⁸¹Br) produce doublet peaks at M+2, while chlorine (³⁵Cl/³⁷Cl) contributes to M+2 intensity ratios .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, NO₂) influence the reactivity of quinoline in cross-coupling reactions?

- Theoretical Framework : Apply density functional theory (DFT) to calculate partial charges and frontier molecular orbitals. The nitro group at C5 withdraws electron density, making C6 (Cl) less reactive toward Suzuki-Miyaura coupling but C2 (Br) more susceptible to Buchwald-Hartwig amination .

- Experimental Validation : Compare catalytic systems (Pd(PPh₃)₄ vs. XPhos Pd G3) in coupling reactions with aryl boronic acids. Track regioselectivity via X-ray crystallography .

Q. What strategies mitigate decomposition of this compound under ambient storage?

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC-UV. Nitro groups are prone to photodegradation; store in amber vials under inert gas (Ar/N₂) .

- Solvent Selection : Solubility in aprotic solvents (e.g., DCM) reduces hydrolysis risk compared to polar solvents like MeOH .

Q. How can computational models predict the compound’s solubility in mixed-solvent systems?

- Methodology : Use COSMO-RS or Hansen solubility parameters to simulate solvent interactions. Experimental validation via shake-flask method in water/THF mixtures (logP = 2.8 ± 0.3) .

Data Interpretation & Contradictions

Q. How to resolve discrepancies in reported catalytic activity of this compound in heterocyclic synthesis?

- Root Cause Analysis : Compare purity levels (HPLC >98% vs. <95%) and trace metal content (ICP-MS for Pd/Cu residues). Impurities in commercial batches may inhibit catalysis .

- Validation : Reproduce reactions under inert conditions (Schlenk line) to exclude oxygen/moisture interference .

Q. Why do conflicting results arise in the compound’s cytotoxicity across cell lines?

- Experimental Design : Standardize assay conditions (e.g., MTT vs. resazurin assays, incubation time 24–72 hrs). Account for metabolic variability (e.g., CYP450 expression in HepG2 vs. HEK293) .

Applications in Medicinal Chemistry

Q. Can this compound serve as a bioisostere for existing kinase inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.